

1,3-Dibromo-5,5-dimethylhydantoin CAS number 77-48-5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1,3-Dibromo-5,5-dimethylhydantoin
Cat. No.:	B127087

[Get Quote](#)

An In-depth Technical Guide to **1,3-Dibromo-5,5-dimethylhydantoin** (CAS: 77-48-5)

Introduction

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is a versatile and efficient reagent in organic chemistry, identified by the CAS number 77-48-5.^{[1][2]} It is an organic compound derived from the heterocycle dimethylhydantoin.^[1] This white to light yellow crystalline solid, which has a faint bromine-like odor, is widely utilized as a disinfectant, a bleaching agent, and, most notably, as a brominating and oxidizing agent in organic synthesis.^{[1][2][3]} In the realm of drug development and pharmaceutical synthesis, DBDMH offers a safer, more stable, and often more cost-effective alternative to liquid bromine and other N-bromo compounds like N-bromosuccinimide (NBS).^{[2][4]} Its utility spans a wide range of transformations, including the bromination of aromatic compounds, the synthesis of heterocyclic scaffolds, and the oxidation of thiols.^{[2][5]} This guide provides a comprehensive technical overview of its properties, synthesis, mechanisms, and applications for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical and Spectroscopic Data

DBDMH is a stable, crystalline solid under normal conditions.^{[2][5]} Its physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of DBDMH

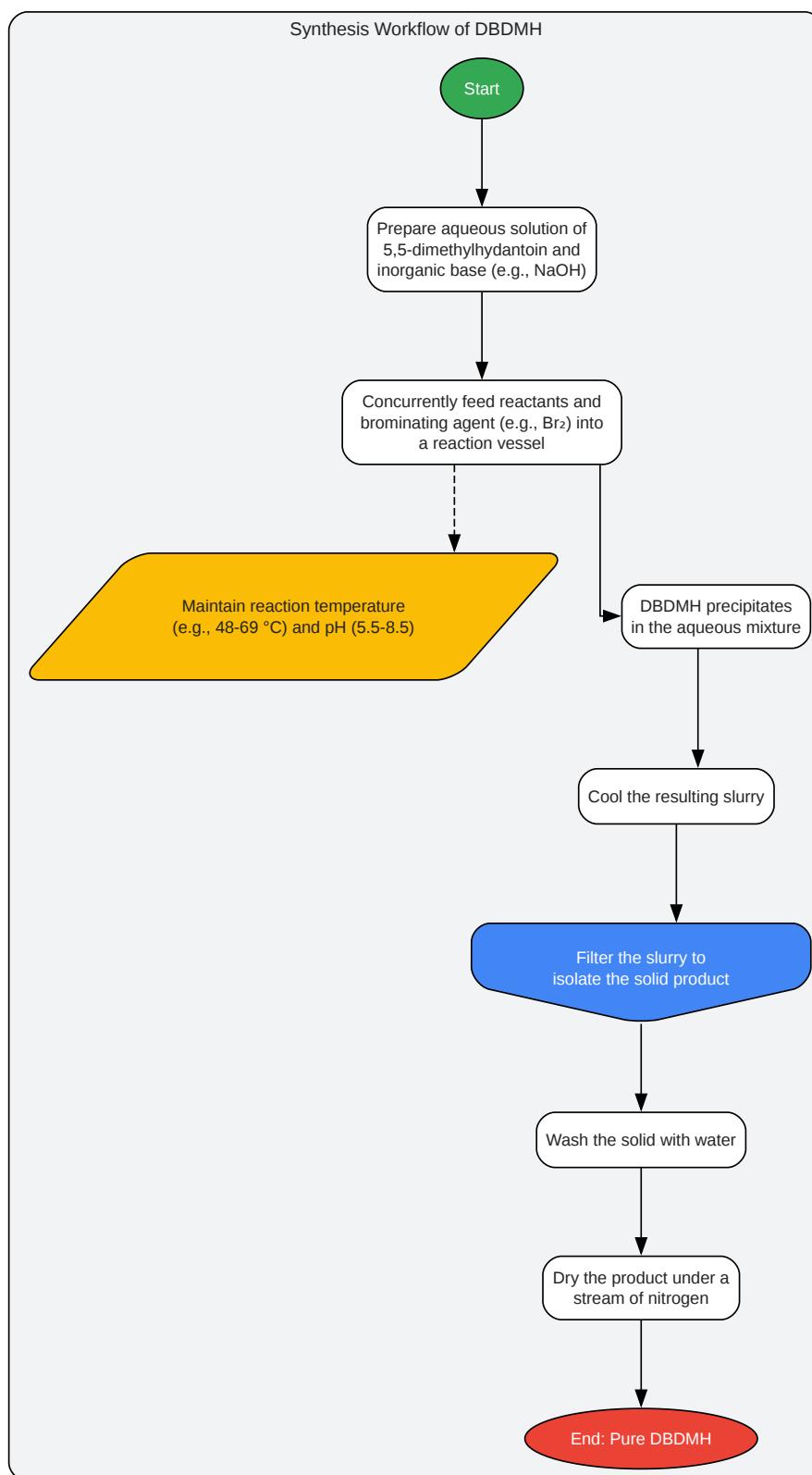

Property	Value	Reference
Identifiers		
IUPAC Name	1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione	[1] [6] [7]
CAS Number	77-48-5	[1]
Molecular Formula	C ₅ H ₆ Br ₂ N ₂ O ₂	[1] [7]
Molar Mass	285.92 g/mol	[1] [6]
Physical Properties		
Appearance	White to light yellow crystalline solid with a slight bromine odor	[1] [2] [3]
Melting Point	197 to 203 °C (387 to 397 °F; 470 to 476 K)	[1]
Density	1.36 g/cm ³	[1]
Solubility		
Water	Insoluble/Slightly soluble in hot water	[2] [8]
Organic Solvents	Soluble in ethanol, ether, benzene, and chloroform; slightly soluble in acetone, dioxane, and THF.	[2] [8]

Table 2: Spectroscopic Data of DBDMH

Spectroscopy	Data Interpretation	Reference
¹ H NMR	The proton NMR spectrum is expected to show a singlet for the two equivalent methyl groups.	[3]
¹³ C NMR	The carbon NMR spectrum should exhibit signals for the quaternary carbon of the dimethyl group, the methyl carbons, and the two carbonyl carbons.	[3]
IR Spectroscopy	Characterized by strong absorption bands for carbonyl (C=O) stretching vibrations, typically in the 1700-1800 cm ⁻¹ region. Other significant peaks include C-N stretching.	[3]
UV-Vis Spectroscopy	In a suitable solvent like acetonitrile, absorption bands are expected in the UV region, corresponding to n → σ* and π → π* electronic transitions of the carbonyl and N-Br chromophores.	[3]

Synthesis of 1,3-Dibromo-5,5-dimethylhydantoin

DBDMH is typically synthesized by the bromination of 5,5-dimethylhydantoin. The reaction involves treating an aqueous solution or slurry of 5,5-dimethylhydantoin with a brominating agent in the presence of a base to maintain a specific pH range.[9]

[Click to download full resolution via product page](#)

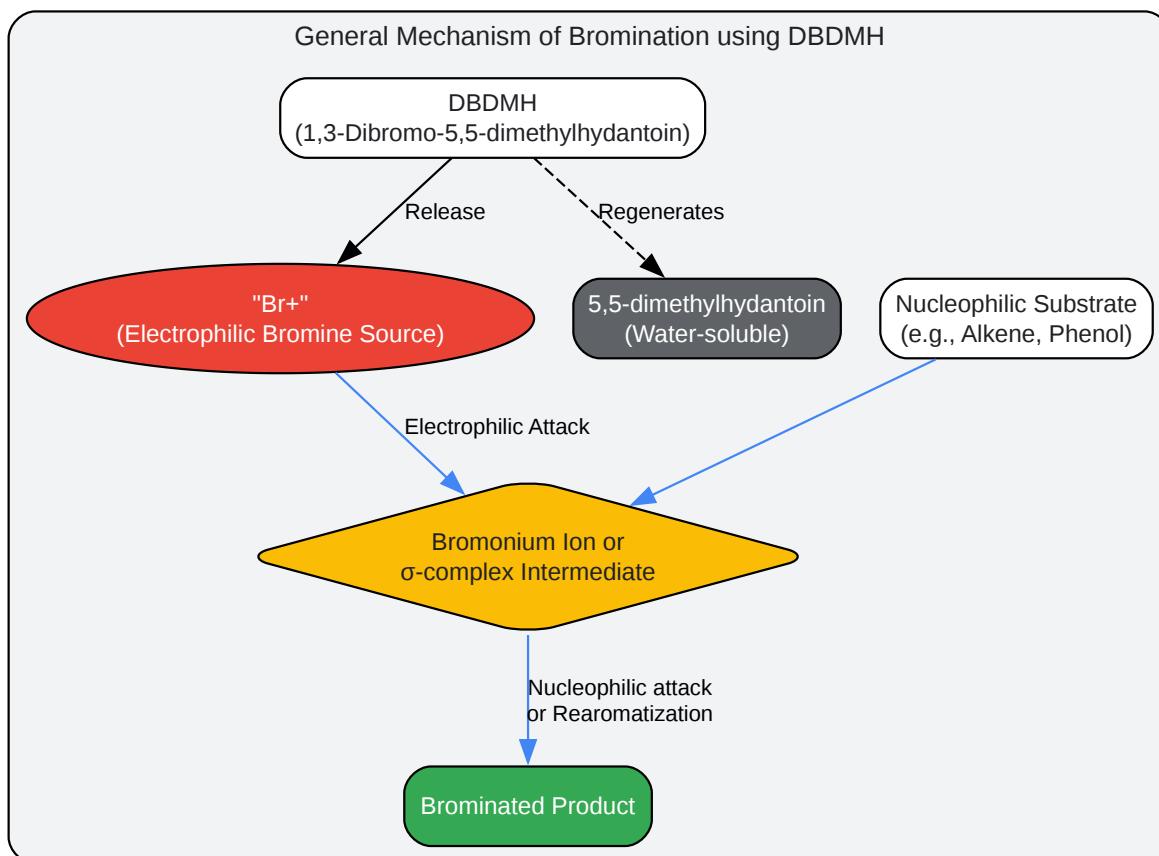
Caption: General workflow for the synthesis of DBDMH.

Experimental Protocol: Synthesis of DBDMH

This protocol is adapted from patented procedures for producing DBDMH with enhanced properties.[\[9\]](#)

- Materials:

- 5,5-dimethylhydantoin
- Sodium hydroxide (NaOH)
- Bromine (Br₂)
- Water
- Reaction flask equipped with a mechanical stirrer, heating bath, and separate feeding inlets.


- Procedure:

- Prepare a solution by dissolving 44.2 g (1.1 mol) of NaOH in 338 g of water. Add 70.3 g (0.55 mol) of 5,5-dimethylhydantoin to the NaOH solution.
- Charge the reaction flask with a small amount (~200 mL) of filtrate from a previous batch to act as a heel.[\[9\]](#)
- Maintain the reaction flask temperature at approximately 48-55 °C using a heating bath.[\[9\]](#)
- Concurrently and separately, feed the 5,5-dimethylhydantoin/NaOH solution and 172.5 g (1.08 mol) of Br₂ into the reaction flask.[\[9\]](#)
- Maintain the pH of the reaction mixture between 5.5 and 8.5 throughout the addition.[\[9\]](#)
The product, DBDMH, will precipitate, forming a slurry.
- Once the addition is complete, discharge the orange slurry and allow it to cool slowly.[\[9\]](#)
- Filter the slurry at approximately 45 °C.[\[9\]](#)
- Wash the resulting white solid with two 500 mL portions of water.[\[9\]](#)

- Dry the final product overnight under a stream of nitrogen to yield pure **1,3-dibromo-5,5-dimethylhydantoin**.^[9] The expected yield is high, potentially around 90%.^[9]

Mechanism of Action

In chemical reactions, DBDMH serves as a source of electrophilic bromine ("Br⁺"), which is equivalent to hypobromous acid (HOBr).^[1] This makes it an effective agent for bromination reactions. In aqueous solutions, it can hydrolyze to form hypobromous acid, which is a potent disinfectant.^{[1][5][8]} The "activation" of the bromide ion can be achieved by an oxidizing agent, regenerating the active brominating species.^[1]

[Click to download full resolution via product page](#)

Caption: Electrophilic bromination mechanism using DBDMH.

Applications in Organic Synthesis

DBDMH is a powerful and versatile reagent with numerous applications in modern organic synthesis, particularly relevant to drug development.^[2] It is often preferred for its solid state, stability, and high active bromine content.^[5]

[Click to download full resolution via product page](#)

Caption: Logical diagram of DBDMH's synthetic applications.

- **Bromination of Aromatic Compounds:** DBDMH is highly effective for the selective bromination of electron-rich aromatic and heteroaromatic systems, a common strategy for modulating the biological activity of drug candidates.^[2]
- **Ortho-Bromination of Phenols:** It provides a simple and convenient method for the ortho-monobromination of phenols and polyphenols in good to excellent yields, often with higher selectivity than traditional methods.^[10]
- **Dibromination of Alkenes:** DBDMH can be used for the direct 1,2-dibromination of various alkenes under mild, catalyst-free conditions, offering a green and practical route to vicinal dibromides.^{[4][11][12]}

- Oxidation of Thiols: It serves as a mild and efficient oxidizing agent for the conversion of thiols to disulfides, a key transformation in peptide and protein chemistry.[2][4][5]
- Synthesis of Heterocycles: DBDMH can act as a catalyst for synthesizing important heterocyclic scaffolds.[2] For instance, it catalyzes the condensation of o-phenylenediamines with aldehydes to form benzimidazoles, a core structure in many pharmaceuticals like omeprazole and albendazole.[2]
- Activation of Carbonyls: It has been reported as an inexpensive, metal-free precatalyst for activating carbonyl groups in reactions like direct esterification and aldol condensations.[13]

Experimental Protocols for Key Applications

Protocol 1: Selective Ortho-monobromination of Phenols

This protocol is adapted from a reported procedure for the selective bromination of phenolic substrates.[10][14]

- Materials:
 - Phenolic substrate (1.0 mmol)
 - **1,3-Dibromo-5,5-dimethylhydantoin** (DBDMH) (0.50-0.52 mmol)
 - Chloroform (CHCl_3) (5-7 mL)
 - 10% aqueous sodium hydrosulfite ($\text{Na}_2\text{S}_2\text{O}_4$) solution
 - Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
 - Silica gel for column chromatography (if needed)
- Procedure:
 - In a round-bottom flask, dissolve the phenolic substrate (1.0 mmol) in chloroform (5-7 mL) at room temperature.[14]

- Add solid DBDMH (0.50-0.52 mole equivalents) to the solution in portions while stirring. [14]
- Continue to stir the reaction mixture at room temperature. Monitor the reaction's progress using GC-MS or TLC.[14] The disappearance of the starting material or a color change can indicate completion.[14]
- Upon completion, quench the reaction by adding 10% aqueous sodium hydrosulfite solution and stir for 5 minutes to destroy excess DBDMH.[10][14]
- Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water and/or brine, and then dry it over anhydrous $MgSO_4$ or Na_2SO_4 .[14] The byproduct, 5,5-dimethylhydantoin, is largely removed during the aqueous wash.[14]
- Concentrate the organic solution under reduced pressure to yield the crude product.[14]
- If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure ortho-monobrominated phenol.[10][14]

Safety and Handling

DBDMH is an oxidizing solid that is harmful if swallowed and causes skin and eye irritation.[15] [16] Proper safety precautions are essential during its handling and storage.

Table 3: Hazard Information and Safety Precautions for DBDMH

Category	Information	Reference(s)
Hazard Statements	<p>H272: May intensify fire; oxidizer. H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H400/H410: Very toxic to aquatic life with long lasting effects.</p>	[15] [16]
Precautionary Statements	<p>P210: Keep away from heat/sparks/open flames.</p> <p>P220: Keep away from clothing and combustible materials.</p> <p>P264: Wash hands thoroughly after handling.</p> <p>P273: Avoid release to the environment.</p> <p>P280: Wear protective gloves/clothing/eye protection.</p>	[15] [16] [17]
First Aid	<p>If Inhaled: Move person to fresh air. In case of Skin Contact: Wash off with soap and plenty of water. In case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. If Swallowed: Rinse mouth with water. Do NOT induce vomiting. In all cases, consult a physician.</p>	[18] [19]
Handling & Storage	<p>Handle in a well-ventilated place, avoiding dust formation.</p> <p>Store in a cool, dry, well-ventilated area in a tightly closed container, away from</p>	[18]

incompatible substances and moisture.

Disposal	Dispose of surplus and non-recyclable solutions to a licensed disposal company. Do not let the product enter drains.
----------	--

Always consult the full Safety Data Sheet (SDS) before use.[\[15\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DBDMH - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
- 5. Page loading... [guidechem.com]
- 6. 1,3-Dibromo-5,5-dimethylhydantoin | C5H6Br2N2O2 | CID 6479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,3-Dibromo-5,5-dimethylhydantoin Online | 1,3-Dibromo-5,5-dimethylhydantoin Manufacturer and Suppliers [scimodify.com]
- 8. 1,3-Dibromo-5,5-dimethylhydantoin | 77-48-5 [chemicalbook.com]
- 9. US6508954B1 - 1,3-dibromo-5,5-dimethylhydantoin of enhanced properties - Google Patents [patents.google.com]
- 10. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bocsci.com [bocsci.com]

- 13. 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. echemi.com [echemi.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. sdfine.com [sdfine.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. indenta.com [indenta.com]
- To cite this document: BenchChem. [1,3-Dibromo-5,5-dimethylhydantoin CAS number 77-48-5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127087#1-3-dibromo-5-5-dimethylhydantoin-cas-number-77-48-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com